![molecular formula C16H15ClN2O2S B3844651 benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride](/img/structure/B3844651.png)
benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride
Overview
Description
Benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been found to chelate metal ions, leading to changes in fluorescence intensity, which can be used for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
Benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the Akt/mTOR signaling pathway. In addition, it has been found to chelate metal ions, leading to changes in fluorescence intensity, which can be used for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride is its potential use as a fluorescent probe for detecting metal ions in biological systems. It also exhibits significant anti-cancer activity, making it a potential candidate for cancer treatment. However, one of the limitations of benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride is its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for research on benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride. One direction is to investigate its potential use in the treatment of Alzheimer's disease. Another direction is to further explore its anti-cancer activity and potential use in cancer treatment. Additionally, further research can be conducted on its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, efforts can be made to improve its solubility in water to make it more suitable for use in experiments.
Scientific Research Applications
Benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S.ClH/c17-16-18(13-8-4-5-9-14(13)21-16)10-15(19)20-11-12-6-2-1-3-7-12;/h1-9,17H,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGLCJYDDUGNFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3SC2=N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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